1-(Thiophen-2-yl)piperazine
Overview
Description
1-(Thiophen-2-yl)piperazine is an organic compound that features a piperazine ring substituted with a thiophene ring at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science. The molecular formula of this compound is C8H12N2S, and it has a molecular weight of 168.26 g/mol .
Mechanism of Action
Target of Action
1-(Thiophen-2-yl)piperazine is a compound that has been identified as a potential ligand for the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is of particular interest in the context of neuropsychiatric disorders, including schizophrenia and substance use disorder .
Mode of Action
The compound interacts with its target, the dopamine D3 receptor, through a process known as ligand-receptor binding . This interaction results in changes in the receptor’s activity, which can lead to alterations in the signaling pathways within the cell . The exact nature of these changes can vary depending on the specific characteristics of the ligand and the receptor, as well as the cellular context in which they are interacting .
Biochemical Pathways
The binding of this compound to the dopamine D3 receptor can affect various biochemical pathways within the cell . These pathways are involved in a range of cellular processes, including signal transduction, gene expression, and synaptic plasticity . The downstream effects of these changes can include alterations in neuronal activity, changes in the release of neurotransmitters, and modifications to the function of other proteins and receptors within the cell .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential role as a ligand for the dopamine D3 receptor . These effects could include changes in neuronal activity, alterations in the release of neurotransmitters, and modifications to the function of other proteins and receptors within the cell .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives, which include 1-(Thiophen-2-yl)piperazine, have been reported to possess a wide range of therapeutic properties
Cellular Effects
It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that the main metabolic pathway of brexpiprazole, a structurally similar compound, is S-oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)piperazine can be synthesized through various methods. One common approach involves the reaction of thiophene-2-carboxylic acid with piperazine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of catalysts such as palladium in Buchwald-Hartwig amination reactions can further optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
1-(Thiophen-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs for treating neurological disorders.
Comparison with Similar Compounds
1-(Thiophen-3-yl)piperazine: Similar structure but with the thiophene ring attached at the third position.
1-(Furan-2-yl)piperazine: Contains a furan ring instead of a thiophene ring.
1-(Pyridin-2-yl)piperazine: Features a pyridine ring in place of the thiophene ring.
Uniqueness: 1-(Thiophen-2-yl)piperazine is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of compounds with desired electronic and pharmacological characteristics .
Properties
IUPAC Name |
1-thiophen-2-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGVDUJFWRWPCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620635 | |
Record name | 1-(Thiophen-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108768-19-0 | |
Record name | 1-(Thiophen-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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